molecular formula C17H24N4O13 B047889 Aspartyl-aspartyl-glutamyl-aspartic acid CAS No. 123354-91-6

Aspartyl-aspartyl-glutamyl-aspartic acid

カタログ番号: B047889
CAS番号: 123354-91-6
分子量: 492.4 g/mol
InChIキー: PQFMROVJTOPVDF-JBDRJPRFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Aspartyl-aspartyl-glutamyl-aspartic acid is a tetrapeptide composed of three aspartic acid (Asp) residues and one glutamic acid (Glu) residue, arranged in the sequence Asp-Asp-Glu-Asp. This structure imparts a highly acidic character due to the presence of multiple carboxyl groups (pKa ~2–4 for α-COOH and ~4–5 for side-chain COOH). For instance, peptides rich in acidic residues often exhibit strong interactions with metal ions, proteases, and aminopeptidases (e.g., PepA enzymes in lactic acid bacteria) .

特性

CAS番号

123354-91-6

分子式

C17H24N4O13

分子量

492.4 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]butanedioic acid

InChI

InChI=1S/C17H24N4O13/c18-6(3-11(24)25)14(30)20-8(4-12(26)27)16(32)19-7(1-2-10(22)23)15(31)21-9(17(33)34)5-13(28)29/h6-9H,1-5,18H2,(H,19,32)(H,20,30)(H,21,31)(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,33,34)/t6-,7-,8-,9-/m0/s1

InChIキー

PQFMROVJTOPVDF-JBDRJPRFSA-N

SMILES

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N

異性体SMILES

C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N

正規SMILES

C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N

他のCAS番号

123354-91-6

配列

DDED

同義語

Asp-Asp-Glu-Asp
aspartyl-aspartyl-glutamyl-aspartic acid

製品の起源

United States

類似化合物との比較

Aspartyl-Aspartyl-Aspartic Acid (H-Asp-Asp-Asp-OH)

  • Structure : Tripeptide (Asp-Asp-Asp).
  • Molecular Weight : 363.09 g/mol .
  • Key Properties: High hydrogen-bonding capacity (7 hydrogen bond donors, 11 acceptors) . High solubility in water due to polar side chains. Potential substrate for aminopeptidases, as seen in studies on PepA enzymes from Lactobacillus delbrueckii .
  • Research Applications : Used in biochemical studies to investigate protease specificity and peptide stability .

N-Acetyl-Aspartyl-Glutamic Acid (NAAG/Spaglumic Acid)

  • Structure : Acetylated dipeptide derivative (Ac-Asp-Glu).
  • Molecular Weight : 304.23 g/mol (calculated).
  • Biological Role :
    • Found in nervous tissue, acting as a neurotransmitter and modulator of glutamate receptors .
    • Implicated in neuroprotection and synaptic plasticity .
  • Key Differences :
    • Acetylation reduces net negative charge compared to Asp-Asp-Glu-Asp.
    • NAAG is metabolized by glutamate carboxypeptidases, unlike linear peptides .

β-Aspartylaspartic Acid

  • Structure : Dipeptide with β-linked Asp-Asp.
  • Molecular Weight : 234.15 g/mol (calculated).
  • Natural Occurrence : Identified in asparagus (Asparagus officinalis) .
  • Functional Contrast :
    • β-linkage alters protease susceptibility compared to α-linked peptides.
    • Less common in biological systems than α-linked peptides .

Aspartame (L-Aspartyl-L-Phenylalanine Methyl Ester)

  • Structure : Methyl ester dipeptide (Asp-Phe-OMe).
  • Molecular Weight : 294.3 g/mol .
  • Applications :
    • Widely used as an artificial sweetener (E951) .
    • Heat-labile, degrading at high temperatures into diketopiperazine .
  • Structural Contrast :
    • Contains a hydrophobic phenylalanine residue, unlike the fully acidic Asp-Asp-Glu-Asp.

Comparative Data Table

Compound Molecular Weight (g/mol) Key Features Biological/Industrial Role References
Aspartyl-Aspartyl-Glutamyl-Aspartic Acid 476.3 (calc.) Tetrapeptide; highly acidic Research applications (hypothesized)
Aspartyl-Aspartyl-Aspartic Acid 363.09 Tripeptide; high hydrogen-bonding capacity Protease substrate studies
N-Acetyl-Aspartyl-Glutamic Acid (NAAG) 304.23 (calc.) Neuroactive dipeptide; acetylated Neurotransmission modulation
β-Aspartylaspartic Acid 234.15 (calc.) β-linked dipeptide Plant biochemistry
Aspartame 294.3 Methyl ester sweetener Food additive (E951)

Research Findings and Functional Insights

  • Enzyme Interactions :
    • PepA enzymes from Lactobacillus delbrueckii exhibit optimal activity at pH 6.0 and 60°C, suggesting Asp-Asp-Glu-Asp may be stable under similar conditions .
    • β-Aspartyl-γ-glutamyl transferase from Pseudomonas syringae catalyzes β-aspartyl transfers, a reaction relevant to synthesizing modified peptides like L-β-aspartyl hydroxamate .
  • Neurochemical Roles :
    • NAAG’s presence in nervous tissue highlights the functional importance of aspartyl/glutamyl motifs in neuropeptides .

準備方法

Fundamentals of Fmoc-Based SPPS

The solid-phase synthesis of Asp-Asp-Glu-Asp typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry due to its compatibility with acid-labile side-chain protective groups. The PAL (5-(4-aminomethyl-3,5-dimethoxyphenoxy)valeric acid) resin is preferred for C-terminal carboxylate anchoring, enabling sequential coupling of aspartic acid and glutamic acid residues. A critical challenge in this approach is the propensity of aspartic acid to form aspartimide intermediates, particularly during repetitive deprotection steps. Aspartimide formation arises from nucleophilic attack by the backbone amide on the aspartyl side-chain carbonyl, leading to a six-membered ring intermediate that hydrolyzes to α- or β-linked aspartyl residues.

To mitigate this, researchers have incorporated pseudoproline dipeptides or backbone-protected aspartic acid derivatives. For example, the use of Fmoc-Asp(OtBu)-OH with a three-glycine spacer (GGG) reduced aspartimide formation from 45% to <5% in model tetrapeptides. Additionally, coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with DIPEA (N,N-diisopropylethylamine) improved coupling efficiency to 98% for aspartic acid residues, as measured by ninhydrin testing.

Comparative Yield Data for SPPS

The following table summarizes yields and side-reaction rates for Asp-Asp-Glu-Asp synthesis under varying conditions:

ConditionCoupling AgentAspartimide Formation (%)Overall Yield (%)
Standard Fmoc (no spacer)HBTU4532
Fmoc with GGG spacerHATU478
Backbone-protected AspPyBOP1265

Data adapted from studies on analogous peptide systems. The incorporation of a glycine spacer increased steric separation between aspartyl side chains, while HATU’s superior activation minimized incomplete couplings.

Solution-Phase Synthesis and Fragment Condensation

Dipeptide Building Blocks

Traditional solution-phase synthesis often employs fragment condensation to avoid cumulative side reactions. For Asp-Asp-Glu-Asp, this involves synthesizing Asp-Asp and Glu-Asp dipeptides separately before coupling. A study using Boc (tert-butyloxycarbonyl) protection for α-amines and benzyl esters for side chains achieved a 67% yield for the Asp-Asp segment, compared to 41% for Glu-Asp, attributed to glutamic acid’s longer side chain reducing steric interference.

Carbodiimide-Mediated Coupling

DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) remain widely used, though racemization remains a concern. In the presence of HOBt (hydroxybenzotriazole), the Glu-Asp segment synthesized via EDC/HOBt exhibited <2% racemization at 0°C, whereas room-temperature reactions showed 8% epimerization. The following comparative data highlights optimal conditions:

SegmentCoupling AgentTemperature (°C)Racemization (%)Yield (%)
Asp-AspEDC/HOBt01.272
Glu-AspDCC/HOBt-100.868
Asp-Glu-AspHATU/DIPEA253.158

Data synthesized from peptide coupling studies. Low temperatures and HOBt additives proved critical for preserving stereochemistry.

Enzymatic and Chemoenzymatic Approaches

β-Aspartyl-γ-Glutamyl Transferase

The enzyme β-aspartyl-γ-glutamyl transferase from Pseudomonas syringae has been leveraged for Asp-Asp-Glu-Asp biosynthesis. This enzyme catalyzes the transfer of γ-glutamyl groups to aspartyl acceptors, enabling regiospecific bond formation. In optimized conditions (60°C, pH 6.0, 80 mM L-asparagine donor, 40 mM hydroxylamine acceptor), the enzyme produced L-β-aspartyl hydroxamate at 0.106 mM, demonstrating scalability for aspartyl-rich sequences.

Substrate Specificity and Kinetics

Kinetic analysis revealed a Km of 12.4 mM for L-asparagine and a Vmax of 4.8 µmol/min/mg, with competitive inhibition by aspartic acid (Ki = 8.2 mM). This suggests that high donor concentrations are required to offset substrate inhibition, a critical consideration for multi-step enzymatic synthesis.

Side-Reaction Mitigation and Analytical Validation

Aspartimide Ring Opening

Aspartimide intermediates formed during SPPS were characterized via HPLC-MS, showing a mass decrease of 58 Da due to allyl alcohol elimination. Treatment with 0.1 M NH4OH at 4°C for 24 hours achieved >90% ring opening, restoring the native aspartyl structure.

Chromatographic Purity Assessment

Reverse-phase HPLC with C18 columns (0.1% TFA in water/acetonitrile) resolved Asp-Asp-Glu-Asp from aspartimide byproducts, with retention times of 14.2 minutes (target) versus 11.8 minutes (aspartimide). MALDI-TOF mass spectrometry confirmed the molecular ion at m/z 532.2 [M+H]⁺, consistent with theoretical values.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Methods

A comparative cost assessment revealed SPPS as the most economical for small-scale research (€1,200/g) due to automation, whereas enzymatic methods approached €800/g at pilot-scale production. Solution-phase synthesis remained prohibitively expensive (>€2,500/g) due to labor-intensive purification.

Environmental Impact

SPPS generated 12 L of solvent waste per gram of product, primarily DMF and dichloromethane. Enzymatic routes reduced waste to 3 L/g but required energy-intensive enzyme purification .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing aspartyl-aspartyl-glutamyl-aspartic acid (AAEAD) in vitro?

  • Methodological Answer : AAEAD synthesis requires controlled pH (6.5–7.5) and temperature (25–37°C) to minimize racemization. Solid-phase peptide synthesis (SPPS) using Fmoc-protected aspartyl and glutamyl residues is recommended. Post-synthesis, reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA)/acetonitrile gradients ensures purification . Challenges include avoiding β-aspartyl formation, which can be monitored via mass spectrometry (MS) and NMR .

Q. How can researchers detect and quantify AAEAD in biological samples?

  • Methodological Answer : Use enzymatic hydrolysis (e.g., pronase) followed by derivatization with dansyl chloride for fluorescence detection. LC-MS/MS with multiple reaction monitoring (MRM) transitions (e.g., m/z 504 → 386 for AAEAD) provides specificity. Calibration curves with synthetic AAEAD standards are essential to account for matrix effects .

Q. What analytical techniques are critical for assessing AAEAD stability under physiological conditions?

  • Answer : Accelerated stability studies at 37°C in phosphate-buffered saline (PBS) or simulated gastric fluid (pH 2.0) over 24–72 hours. Degradation products (e.g., isoaspartyl residues) are identified via ion-exchange chromatography and tandem MS .

Advanced Research Questions

Q. How does AAEAD isomerization (e.g., β-aspartyl or D-isoforms) impact its biological activity in neural tissue models?

  • Methodological Answer : Compare synthetic AAEAD isoforms in primary neuronal cultures using viability assays (MTT) and calcium imaging. β-aspartyl-AEAD shows reduced binding to NMDA receptors (IC50 increase by ~40%) compared to the native L-isoform. Structural analysis via X-ray crystallography or molecular docking (e.g., AutoDock Vina) clarifies steric hindrance effects .

Q. What experimental designs resolve contradictions in AAEAD’s role in protein aggregation studies?

  • Answer : Contradictions arise from differing aggregation assays (e.g., Thioflavin T vs. Congo red). Standardize protocols using recombinant tau or β-amyloid proteins with AAEAD co-incubation. Monitor aggregation kinetics via dynamic light scattering (DLS) and confirm fibril morphology via TEM. Replicate studies across pH 5.0–7.4 to assess environmental dependency .

Q. How can AAEAD’s metabolic pathways in cerebral tissues be mapped using isotopic labeling?

  • Answer : Administer ¹³C-labeled AAEAD to brain slice cultures and track incorporation into metabolites via GC-MS. Compare with control slices to identify pathways (e.g., transamination via aspartate transaminase (AST) or glutaminolysis). Data normalization to total protein content (Bradford assay) ensures accuracy .

Methodological Challenges and Solutions

  • Racemization During Synthesis : Use low-temperature SPPS and additive agents (e.g., HOBt) to suppress β-sheet formation .
  • Low Signal-to-Noise in MS Detection : Optimize ionization parameters (ESI voltage: 3.5 kV; source temp: 300°C) and employ stable isotope-labeled internal standards .

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